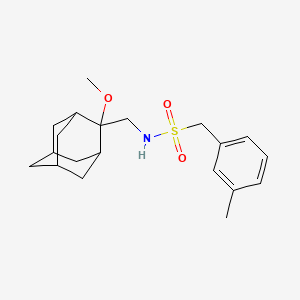
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSES is a sulfhydryl-modifying reagent that is commonly used in biochemical and physiological experiments.
Wirkmechanismus
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide reacts specifically with sulfhydryl groups in proteins, forming a covalent bond and modifying the protein structure. This modification can alter protein function and activity, allowing researchers to study the role of specific amino acid residues in protein function. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can also inhibit enzyme activity by modifying active site sulfhydryl groups.
Biochemical and physiological effects:
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme being studied. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can modulate the activity of ion channels, including potassium and calcium channels, by modifying cysteine residues in the channel structure. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to inhibit the activity of various enzymes, including caspases, proteases, and kinases. In addition, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can induce oxidative stress and apoptosis in cells by modifying sulfhydryl groups in key signaling proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for laboratory experiments, including its specificity for sulfhydryl groups, its ability to modify proteins irreversibly, and its relatively low toxicity. However, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can also have non-specific effects on proteins and enzymes, and its modification of sulfhydryl groups can alter protein function in unpredictable ways. In addition, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be difficult to use in certain experimental systems, such as intact cells or tissues, due to its membrane-impermeable nature.
Zukünftige Richtungen
There are several future directions for research involving N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. One area of interest is the development of more specific sulfhydryl-modifying reagents that can target specific amino acid residues in proteins. Another area of interest is the use of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in drug discovery and development, as it can be used to identify potential drug targets and to study the mechanism of action of existing drugs. Finally, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, where sulfhydryl groups play a key role in disease progression.
Synthesemethoden
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be synthesized through a multistep process involving the reaction of 1-methyl-4-nitrobenzene and 2-methoxyadamantane in the presence of a reducing agent. The resulting intermediate is then reacted with methanesulfonyl chloride to produce N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. The purity of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been widely used in scientific research due to its ability to modify sulfhydryl groups in proteins, enzymes, and other biomolecules. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be used to study protein structure and function, enzyme kinetics, and the regulation of ion channels. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been used to investigate the role of sulfhydryl groups in various biological processes, including cell signaling, apoptosis, and oxidative stress.
Eigenschaften
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-14-4-3-5-15(6-14)12-25(22,23)21-13-20(24-2)18-8-16-7-17(10-18)11-19(20)9-16/h3-6,16-19,21H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKCMIWDDSWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

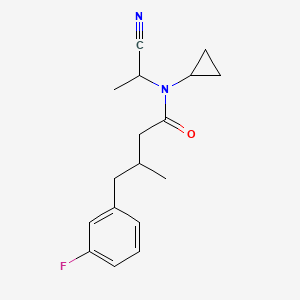
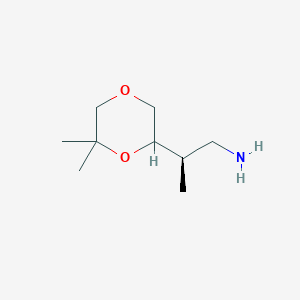
![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)
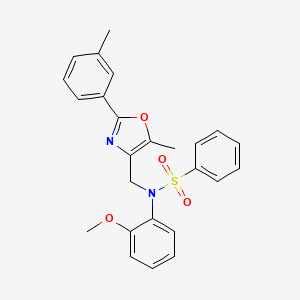

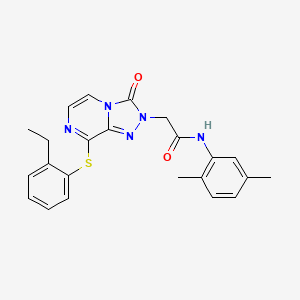
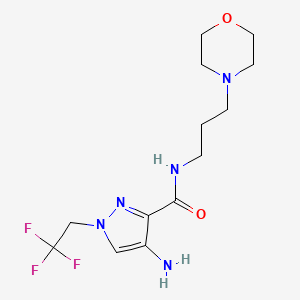

![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)
![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)
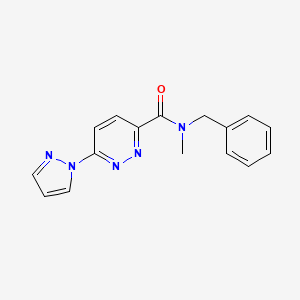
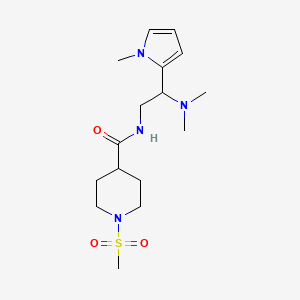
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
